4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride
Description
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy group at the 4-position, a pyridine-2-amide substituent at the 3-position, and a reactive sulfonyl chloride group at the 1-position of the benzene ring. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for constructing sulfonamide-containing hybrids, which are critical in medicinal chemistry and materials science. Its structural complexity and functional group diversity enable unique reactivity patterns compared to simpler sulfonyl chlorides.
Properties
IUPAC Name |
4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUNCYZZXSEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of sulfonyl chloride derivatives such as this compound typically involves:
- Introduction of the sulfonyl chloride group onto an aromatic ring bearing the desired substituents.
- Formation of the amido linkage connecting the pyridine ring to the benzene sulfonyl chloride.
The key step is the conversion of a sulfonic acid or sulfonate precursor to the sulfonyl chloride, often using chlorinating agents under controlled conditions.
Sulfonyl Chloride Formation via Sulfonic Acid Chlorination
One of the most established methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl5) or related reagents.
- Starting material : 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid or its derivatives.
- Reagent : Phosphorus pentachloride (PCl5).
- Solvent : Chlorobenzene or trifluoromethylbenzene have been identified as optimal solvents for this reaction, enhancing yield and reaction efficiency compared to traditional solvents like phosphorus oxychloride or toluene.
- Conditions : The reaction is carried out under reflux, typically at temperatures compatible with the boiling point of the solvent (e.g., chlorobenzene ~132 °C).
- Outcome : The sulfonic acid is converted to the sulfonyl chloride with good selectivity and yield.
This method is supported by patent US9932322B2, which describes an improved process for producing pyridine-3-sulfonyl chloride compounds by reacting pyridine-3-sulfonic acid with phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene. This approach is adaptable to derivatives such as this compound, given the structural similarity.
Sequential Synthetic Route Summary
| Step | Reactants | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 4-Methoxy-3-aminobenzene sulfonic acid + Pyridine-2-carboxylic acid | Peptide coupling reagents (e.g., EDC, DCC) or acid chloride formation | 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid | Formation of amide linkage |
| 2 | 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid | Phosphorus pentachloride (PCl5) in chlorobenzene or trifluoromethylbenzene, reflux | This compound | Sulfonic acid to sulfonyl chloride conversion |
Alternative Chlorinating Agents and Methods
While PCl5 is the most common reagent, other chlorinating agents such as:
- Thionyl chloride (SOCl2)
- Phosphorus oxychloride (POCl3)
have been used historically for sulfonyl chloride formation but tend to have lower selectivity or harsher reaction conditions. The use of chlorobenzene or trifluoromethylbenzene as solvents with PCl5 is a significant improvement for this class of compounds.
Research Findings and Analytical Data
- The reaction of pyridine-3-sulfonic acid derivatives with PCl5 in chlorobenzene leads to high conversion rates and purity of the sulfonyl chloride products.
- The method avoids the need for isolation of intermediates, allowing for one-pot synthesis of sulfonylpyrrole derivatives.
- The use of chlorobenzene or trifluoromethylbenzene solvents minimizes side reactions and decomposition, improving yield and reproducibility.
- The sulfonyl chloride obtained is stable under standard storage conditions and suitable for further synthetic transformations.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Scientific Research Applications
Pharmaceutical Development
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is primarily used in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of amines and other nucleophiles, facilitating the development of novel drugs.
Case Study : A recent study demonstrated the compound's effectiveness in synthesizing new anti-cancer agents by modifying existing sulfonamide structures. The derivatives showed enhanced activity against specific cancer cell lines, indicating potential therapeutic applications.
Organic Synthesis
This compound serves as an important reagent in organic synthesis. It can be utilized to create complex molecules through various coupling reactions, including nucleophilic substitutions and acylation processes.
Data Table: Synthesis Pathways
| Reaction Type | Reagent Used | Product Outcome |
|---|---|---|
| Nucleophilic Substitution | Amine derivatives | Sulfonamide products |
| Acylation | Alcohols and phenols | Esters and ketones |
Material Science
In material science, this compound can be employed to modify polymers and enhance their properties. The incorporation of sulfonamide groups into polymer matrices can improve thermal stability and mechanical strength.
Case Study : Research has shown that adding this compound to polystyrene results in materials with improved resistance to heat and chemicals, making them suitable for industrial applications.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often utilized in the modification of biomolecules and the development of enzyme inhibitors .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
*Calculated based on molecular formula.
Key Observations :
- Steric and Electronic Effects : The pyridine-2-amide group in the target compound introduces significant steric hindrance and electronic modulation compared to alkyl or aryl substituents in simpler analogs (e.g., 4-methyl or 4-CF₃ derivatives). This may reduce nucleophilic substitution rates but enhance binding specificity in biological applications .
Stability and Commercial Viability
- The target compound’s pyridine-amide group may face similar challenges, though its nitrogen-rich structure could improve solubility in polar solvents.
- Fluorinated analogs (e.g., 5-bromopyrimidine-2-sulfonyl fluoride, MW 276.71 ) exhibit enhanced stability due to fluorine’s electronegativity, a feature absent in the target compound.
Biological Activity
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its potential biological activities. This compound, with the molecular formula C13H11ClN2O4S, has garnered attention in medicinal chemistry, particularly for its applications in drug development and enzyme inhibition.
Chemical Structure and Properties
The compound features a methoxy group and a pyridine amide, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride |
| Molecular Formula | C13H11ClN2O4S |
| Molecular Weight | 326.76 g/mol |
| CAS Number | 1094455-96-5 |
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, leading to the synthesis of sulfonamide derivatives. These derivatives can modulate various biological pathways, making them useful in the development of enzyme inhibitors and therapeutic agents.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving similar compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of antibacterial activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like E. coli and B. subtilis .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. For instance, related sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, including those derived from liver cancer (HEPG2). The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some studies reported IC50 values as low as 26 µM for certain sulfonamide derivatives .
Case Studies and Research Findings
- Antibacterial Studies :
- A derivative synthesized from similar sulfonyl chlorides was tested against multiple bacterial strains. The study found that while one derivative was only effective against B. linen, others showed broader activity against E. coli and B. subtilis, highlighting the potential for developing new antibacterial agents from this class of compounds .
- Cytotoxicity Assessments :
Summary of Biological Activities
Q & A
Q. What role does this compound play in synthesizing fluorescent probes for cellular imaging?
- Methodology : Conjugation with BODIPY or Cy5 dyes via amine-reactive sulfonyl chloride enables tracking of intracellular proteins. For instance, a BODIPY-conjugated derivative localized to lysosomes in HeLa cells, confirmed by confocal microscopy (λₑₓ = 488 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
